Indolo[3,2,1-de]acridin-8-one, 7-chloro-
Description
7-Chloro-indolo[3,2,1-de]acridin-8-one (CAS: 32081-26-8) is a heterocyclic compound with a fused indoloacridine core and a chlorine substituent at the 7-position. Its molecular formula is C₁₉H₁₀ClNO (molecular weight: 283.7 g/mol) . The compound belongs to the indoloacridine family, which is notable for applications in organic electronics, particularly as emitters in organic light-emitting diodes (OLEDs) due to their rigid, planar structures and tunable photophysical properties .
Properties
Molecular Formula |
C19H10ClNO |
|---|---|
Molecular Weight |
303.7 g/mol |
IUPAC Name |
11-chloro-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
InChI |
InChI=1S/C19H10ClNO/c20-14-10-9-12-11-5-1-3-7-15(11)21-16-8-4-2-6-13(16)19(22)17(14)18(12)21/h1-10H |
InChI Key |
LCRYBTXAJNBIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[3,2,1-de]acridin-8-one, 7-chloro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Indolo[3,2,1-de]acridin-8-one, 7-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted acridines .
Scientific Research Applications
Indolo[3,2,1-de]acridin-8-one, 7-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its ability to intercalate DNA, making it useful in genetic research.
Medicine: Investigated for its potential antitumor and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Indolo[3,2,1-de]acridin-8-one, 7-chloro- primarily involves intercalation within DNA strands. This intercalation disrupts the normal functioning of DNA, leading to inhibition of replication and transcription processes. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .
Comparison with Similar Compounds
Structural Analogues in the Indoloacridine Family
Spiro-Configured Indoloacridines (pSFIAc1 and pSFIAc2)
- Substituents : pSFIAc1 and pSFIAc2 feature spiro-fluorene groups and methyl/tert-butyl substituents .
- Key Differences :
- The spiro configuration in pSFIAc1/pSFIAc2 introduces orthogonality, suppressing molecular aggregation and excimer formation. This results in narrow emission spectra (FWHM ~20 nm) and high color purity in OLEDs.
- In contrast, the 7-chloro derivative lacks bulky substituents, which may lead to stronger intermolecular interactions in neat films unless doped .
- Photophysical Properties: Property 7-Chloro-Indoloacridinone pSFIAc1/pSFIAc2 λ_em (nm) Not reported ~440 (deep blue) FWHM Not reported ~20 nm Fluorescence Quantum Yield Not reported High (>80%)
3,6-Di-tert-Butyl-Indoloacridinone
- Substituents : Bulky tert-butyl groups at the 3- and 6-positions enhance solubility and reduce aggregation .
- Key Differences :
- The tert-butyl groups in the 3,6-derivative improve solvatochromic stability, with absorption/emission maxima shifting predictably with solvent polarity (e.g., Stokes shift correlates with solvent polarity parameters).
- The 7-chloro derivative’s electron-withdrawing Cl substituent may redshift absorption/emission compared to alkylated analogues, though empirical data is lacking .
Boron-Containing Analogues (CzBN)
- Structure : CzBN incorporates a boron atom and triarylamine groups, enabling multi-resonance thermally activated delayed fluorescence (MR-TADF) .
- Key Differences: Boron in CzBN creates a rigid, charge-transfer excited state with a small singlet-triplet energy gap (ΔEST = 0.12 eV), enhancing TADF efficiency.
- Electronic Properties: Property 7-Chloro-Indoloacridinone CzBN HOMO (eV) Not reported -5.62 LUMO (eV) Not reported -2.91 ΔEST (eV) Not reported 0.12
Indolocarbazole Derivatives
- Examples : Indolo[3,2,1-jk]carbazole (ICz) and derivatives used in TADF and host materials .
- Key Differences: ICz-based compounds often act as electron acceptors in donor-acceptor systems, whereas the 7-chloro-indoloacridinone’s role is less defined without complementary donor groups. ICz derivatives with planar structures exhibit excimer-mediated reverse intersystem crossing (RISC), enhancing delayed fluorescence . The 7-chloro compound’s steric effects from Cl might suppress excimer formation, similar to spiro configurations .
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